molecular formula C15H16N2 B3349837 3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanenitrile CAS No. 24115-51-3

3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanenitrile

Cat. No.: B3349837
CAS No.: 24115-51-3
M. Wt: 224.3 g/mol
InChI Key: NHUXXJPRIHSCBJ-UHFFFAOYSA-N
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Description

3-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)propanenitrile is an organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanenitrile typically involves the reaction of 1,2,3,4-tetrahydrocarbazole with a suitable nitrile compound under specific reaction conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the carbazole, followed by the addition of a nitrile compound like acrylonitrile. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Oxidized carbazole derivatives.

    Reduction: Primary amines or other reduced forms of the compound.

    Substitution: Various substituted carbazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)propanenitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanenitrile is not fully understood, but it is believed to interact with specific molecular targets and pathways. In the context of its biological activities, the compound may inhibit certain enzymes or receptors, leading to its observed effects. For example, some carbazole derivatives have been shown to inhibit butyrylcholinesterase (BChE), which is a target for the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)propanenitrile is unique due to its nitrile functional group, which imparts distinct chemical reactivity and potential biological activities. This compound’s ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and a promising candidate for further research in medicinal chemistry.

Properties

IUPAC Name

3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2/c16-10-5-11-17-14-8-3-1-6-12(14)13-7-2-4-9-15(13)17/h1,3,6,8H,2,4-5,7,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUXXJPRIHSCBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60365566
Record name 9H-Carbazole-9-propanenitrile, 1,2,3,4-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24115-51-3
Record name 9H-Carbazole-9-propanenitrile, 1,2,3,4-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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